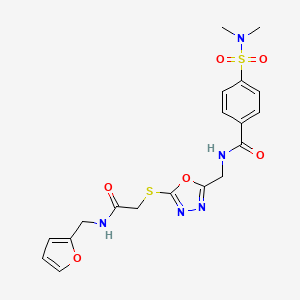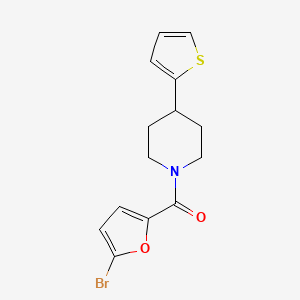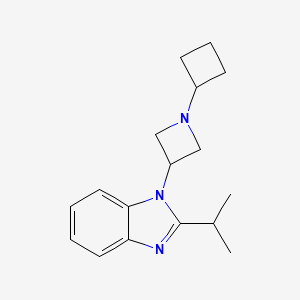![molecular formula C19H24N2O3S B2567316 3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide CAS No. 878233-10-4](/img/structure/B2567316.png)
3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. In
科学的研究の応用
Sulfonamides in Medicinal Chemistry
Sulfonamide compounds, including analogs similar to 3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide, have been recognized for their significant synthetic and therapeutic applications. These compounds are crucial in developing treatments for various diseases due to their wide range of biological activities. For instance, Elgemeie, Azzam, and Elsayed (2019) highlighted the importance of N-sulfonylamino azinones in medicinal chemistry, noting their potential in treating neurological disorders such as epilepsy and schizophrenia through their action as competitive AMPA receptor antagonists (Elgemeie, Azzam, & Elsayed, 2019).
Sulfonamides and Their Biological Impact
The broad application of sulfonamides extends beyond their antibacterial properties, including therapeutic roles in cancer treatment, as HIV protease inhibitors, and in addressing Alzheimer's disease. Gulcin and Taslimi (2018) elaborated on the multifaceted roles of sulfonamide inhibitors, demonstrating their effectiveness across various conditions due to their ability to interact with different biological targets (Gulcin & Taslimi, 2018).
Environmental and Health Implications
Beyond their medicinal applications, the presence of sulfonamides in the environment and their subsequent impact on human health have been subjects of concern. Baran, Adamek, Ziemiańska, and Sobczak (2011) reviewed the environmental presence of these compounds, suggesting that even trace amounts could influence microbial populations in ways that might be hazardous to human health. This underscores the necessity for continued research into their environmental impact and mechanisms of action (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
特性
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-5-7-17(8-6-13)25(23,24)20-10-9-18(22)21-19-15(3)11-14(2)12-16(19)4/h5-8,11-12,20H,9-10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVSUFAGURBULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2567235.png)

![1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide](/img/structure/B2567242.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2567243.png)

![3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2567246.png)
![N-[4-[2-Methyl-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2567247.png)


![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2567252.png)

![2-{[(2H-indazol-6-yl)amino]methyl}phenol](/img/structure/B2567256.png)
